BenchChemオンラインストアへようこそ!

4-Aminocinnoline-3-carboxamide

Bruton's tyrosine kinase Fragment-based drug discovery Kinase inhibitor

4-Aminocinnoline-3-carboxamide is a nitrogenous bicyclic heterocycle belonging to the cinnoline family, with the molecular formula C₉H₈N₄O and a molecular weight of 188.19 g/mol. Commercial suppliers typically provide this compound at ≥95% purity, with batch-specific QC documentation including NMR, HPLC, and GC analyses.

Molecular Formula C9H8N4O
Molecular Weight 188.19 g/mol
CAS No. 38024-35-0
Cat. No. B1596795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminocinnoline-3-carboxamide
CAS38024-35-0
Molecular FormulaC9H8N4O
Molecular Weight188.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(N=N2)C(=O)N)N
InChIInChI=1S/C9H8N4O/c10-7-5-3-1-2-4-6(5)12-13-8(7)9(11)14/h1-4H,(H2,10,12)(H2,11,14)
InChIKeyFCYPWSQPDXUBPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminocinnoline-3-carboxamide (CAS 38024-35-0): Procurement-Grade Cinnoline Fragment for BTK Inhibitor Discovery and MALDI Imaging


4-Aminocinnoline-3-carboxamide is a nitrogenous bicyclic heterocycle belonging to the cinnoline family, with the molecular formula C₉H₈N₄O and a molecular weight of 188.19 g/mol [1]. Commercial suppliers typically provide this compound at ≥95% purity, with batch-specific QC documentation including NMR, HPLC, and GC analyses . The compound has been characterized in two distinct contexts of direct procurement relevance: (1) as the validated fragment hit in a fragment-based drug discovery (FBDD) campaign against Bruton's tyrosine kinase (BTK), where its co-crystal structure with BTK was solved at 1.65 Å resolution (PDB 4ZLY) [2]; and (2) as a novel dual-polarity matrix for MALDI mass spectrometry imaging, demonstrating performance advantages over conventional matrices [3].

Why Generic Cinnoline or Quinoline Analogs Cannot Replace 4-Aminocinnoline-3-carboxamide in Target Applications


Substituting 4-aminocinnoline-3-carboxamide with other cinnoline-3-carboxamides or 4-aminoquinoline-3-carboxamides without experimental re-validation introduces significant risk of divergent target engagement, binding mode, and physicochemical properties. The unsubstituted cinnoline core engages the BTK ATP-binding site via a specific hydrogen-bonding network revealed by X-ray co-crystallography (PDB 4ZLY), and even minor alterations at the 7- or 8-position produce order-of-magnitude shifts in BTK inhibitory potency [1]. Furthermore, the 'structure-hopping' replacement of the cinnoline scaffold with a quinoline core—exemplified by the Yao et al. 4-aminoquinoline-3-carboxamide series—was explicitly shown to alter aqueous solubility and drug-like properties, demonstrating that scaffold identity is not interchangeable [2]. In the MALDI matrix application, the dual-polarity performance of 4-aminocinnoline-3-carboxamide at 355 nm is a structure-specific property not shared by the widely used matrices 2,5-dihydroxybenzoic acid (DHB) or 9-aminoacridine (9-AA) [3].

Quantitative Differentiation Evidence for 4-Aminocinnoline-3-carboxamide: Head-to-Head and Cross-Study Comparisons


BTK Fragment Hit Affinity vs. Optimized 8-Substituted Cinnoline-3-carboxamide Derivatives

The parent fragment 4-aminocinnoline-3-carboxamide exhibits an IC₅₀ of 3,500 nM (3.5 µM) against BTK, as determined by biochemical assay and confirmed by both the PDBbind-CN database (−logKd/Ki = 5.46) and the molbic bioactivity repository [1][2]. In contrast, the 8-substituted derivative 4-amino-8-(5-methyl-1H-indazol-6-yl)cinnoline-3-carboxamide achieves an IC₅₀ of 4,000 nM but a dramatically improved EC₅₀ of 28.0 nM in a cellular assay, while 4-amino-8-(1H-indazol-6-yl)cinnoline-3-carboxamide shows IC₅₀ = 12,000 nM and EC₅₀ = 92.0 nM [3]. This demonstrates that the unsubstituted parent compound serves as a validated, structurally characterized fragment starting point with micromolar affinity, providing a defined baseline for structure-based optimization.

Bruton's tyrosine kinase Fragment-based drug discovery Kinase inhibitor

Scaffold Comparison: Cinnoline vs. Quinoline Core in BTK Inhibitor Series

The cinnoline-based BTK inhibitor series described by Smith et al. (2015) served as the starting point for a structure-hopping campaign by Yao et al. (2019), who replaced the cinnoline core with a quinoline scaffold [1][2]. The quinoline analog series demonstrated significantly improved aqueous solubility compared to the predecessor cinnoline compounds. The most potent quinoline derivative (compound 25) achieved BTKWT IC₅₀ = 5.3 nM and BTKC481S IC₅₀ = 39 nM, and demonstrated in vivo efficacy in a rodent collagen-induced arthritis model [2]. While the cinnoline fragment itself (IC₅₀ = 3,500 nM) is far less potent than the optimized quinoline leads, the cinnoline series provided the essential X-ray structural anchor (PDB 4ZLY, 4Z3V, 4ZLZ) that enabled rational design of both cinnoline and quinoline series [1].

Scaffold hopping BTK inhibitor Drug-like properties

MALDI Matrix Performance: 4-Aminocinnoline-3-carboxamide vs. DHB and 9-AA

Chen et al. (2022) developed 4-aminocinnoline-3-carboxamide (4-AC) as a novel dual-polarity MALDI matrix and directly compared its performance to the industry-standard matrices 2,5-dihydroxybenzoic acid (DHB) and 9-aminoacridine (9-AA) [REFERENCE-1]. 4-AC exhibited superior UV absorption at the 355 nm Nd:YAG laser wavelength, higher ion yields for both positive- and negative-ion modes, lower background interference in the low-mass region, and better vacuum stability during prolonged MS acquisition. Using 4-AC, the authors detected 93 regionally altered metabolites in AD mouse brain and 81 altered serum metabolites distinguishing AD from control mice [REFERENCE-1]. In comparison, DHB is predominantly a positive-ion matrix with significant background clusters, while 9-AA is limited to negative-ion mode and suffers from poorer vacuum stability.

MALDI mass spectrometry imaging Dual-polarity matrix Spatial metabolomics

Synthetic Versatility: 4-Aminocinnoline-3-carboxamide as a Precursor to Pyrimido[5,4-c]cinnolines

4-Aminocinnoline-3-carboxamide serves as the key starting material for constructing the pyrimido[5,4-c]cinnoline tetracyclic scaffold, a privileged structure in medicinal chemistry [1]. Reaction with triethyl orthoformate and acetic anhydride yields pyrimido[5,4-c]cinnolin-3H-4-ones (2a–d), while condensation with araldehydes produces 2-arylpyrimidocinnolines (5a–e). The 4-position of the resulting pyrimidocinnolines is susceptible to nucleophilic substitution with hydrazine and various amines, enabling access to diverse 4-substituted amino and hydrazino derivatives [1]. This synthetic pathway is specific to the cinnoline-3-carboxamide scaffold; analogous quinoline-3-carboxamides or isoquinoline-3-carboxamides would generate structurally distinct cyclization products due to differences in ring electronics and geometry.

Heterocyclic synthesis Pyrimidocinnoline Nucleophilic substitution

Procurement-Driven Application Scenarios for 4-Aminocinnoline-3-carboxamide Based on Quantitative Differentiation Evidence


BTK Fragment-Based Drug Discovery: Structural Biology Reference Standard

Laboratories engaged in BTK inhibitor discovery should procure 4-aminocinnoline-3-carboxamide as the definitive fragment hit reference compound. The compound's co-crystal structure with BTK (PDB 4ZLY, 1.65 Å resolution) provides atomic-level detail of the cinnoline binding mode in the ATP pocket, including key hydrogen-bond interactions [1]. With a biochemically validated IC₅₀ of 3.5 µM, it serves as the baseline for structure–activity relationship (SAR) campaigns and fragment growing/merging strategies. This reference standard is essential for any team using the deposited BTK–cinnoline structures (4ZLY, 4Z3V, 4ZLZ) for computational docking, pharmacophore modeling, or structure-guided design of next-generation BTK inhibitors.

Dual-Polarity MALDI Mass Spectrometry Imaging for Spatial Metabolomics

Core facilities and research groups performing MALDI MSI on tissue sections should adopt 4-aminocinnoline-3-carboxamide (4-AC) as a superior dual-polarity matrix. Compared to the conventional matrices DHB (positive-ion only) and 9-AA (negative-ion only), 4-AC enables simultaneous acquisition of both positive- and negative-ion spectra with higher ion yields, lower background, and better vacuum stability at 355 nm laser wavelength [2]. This single-matrix approach streamlines workflows for neurodegenerative disease models, cancer metabolism studies, and pharmacokinetic tissue distribution analyses, reducing sample requirements by eliminating duplicate tissue sections for polarity-specific matrices.

Cinnoline Library Synthesis: Gateway to Pyrimido[5,4-c]cinnoline Scaffolds

Medicinal chemistry teams synthesizing cinnoline-based compound libraries should procure 4-aminocinnoline-3-carboxamide as the foundational building block for generating pyrimido[5,4-c]cinnoline derivatives. This tetracyclic scaffold is accessible exclusively from cinnoline-3-carboxamide precursors via cyclocondensation with triethyl orthoformate/acetic anhydride or araldehydes, followed by nucleophilic substitution at the 4-position [3]. The resulting compound collection can be screened against diverse biological targets for which the pyrimidocinnoline core may offer unique shape complementarity and hydrogen-bonding patterns unavailable from quinoline- or isoquinoline-based libraries.

Kinase Selectivity Profiling: Cinnoline Fragment as a Tool Compound

Biochemical pharmacology groups conducting kinase selectivity panels should include 4-aminocinnoline-3-carboxamide as a tool compound to probe cinnoline scaffold recognition across the kinome. The fragment's micromolar BTK affinity (IC₅₀ = 3.5 µM) and publicly available X-ray binding mode [1] make it a valuable comparator when profiling novel kinase inhibitor chemotypes, enabling assessment of whether potency gains from scaffold modifications derive from cinnoline-specific interactions or general heterocycle–kinase binding. This application supports both academic kinase biology research and industrial lead identification programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Aminocinnoline-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.